molecular formula C15H19N3S B12909432 (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine CAS No. 61020-73-3

(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine

Cat. No.: B12909432
CAS No.: 61020-73-3
M. Wt: 273.4 g/mol
InChI Key: JGFUFYJQVPUYJW-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is a complex organic compound that features an indole ring structure, a thioether linkage, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine typically involves the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione under reflux conditions . The reaction proceeds through initial protonation of the indole derivative by the diketone, followed by nucleophilic addition at the C-2 position of the indolium cation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole or pyrrolidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified indole or pyrrolidine derivatives.

    Substitution: Various substituted indole or pyrrolidine compounds.

Scientific Research Applications

2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and pyrrolidine ring contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole: A precursor in the synthesis of the target compound.

    Indole-3-thiol derivatives: Compounds with similar indole and thioether structures.

    Pyrrolidine-based compounds: Molecules featuring the pyrrolidine ring.

Uniqueness

2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is unique due to its combination of an indole ring, thioether linkage, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

61020-73-3

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C15H19N3S/c1-18-9-4-7-15(18)16-8-10-19-14-11-17-13-6-3-2-5-12(13)14/h2-3,5-6,11,17H,4,7-10H2,1H3

InChI Key

JGFUFYJQVPUYJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NCCSC2=CNC3=CC=CC=C32

Origin of Product

United States

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